6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique tricyclic structure, which includes a morpholine ring, a pyridine ring, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo framework, followed by the introduction of the morpholine and pyridine rings. The reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer agent and as a treatment for neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- 6-amino-2-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazoline
Uniqueness
What sets 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H27N7O3 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N7O3/c1-17-4-5-21-29-23-20(25(34)31(21)15-17)13-19(22(26)32(23)16-18-3-2-6-27-14-18)24(33)28-7-8-30-9-11-35-12-10-30/h2-6,13-15,26H,7-12,16H2,1H3,(H,28,33) |
InChI Key |
DPLMEXBQANOFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCCN5CCOCC5)C=C1 |
Origin of Product |
United States |
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